molecular formula C14H25NO B3981015 1-Cyclohexylcarbonyl-2-ethylpiperidine CAS No. 64498-16-4

1-Cyclohexylcarbonyl-2-ethylpiperidine

Cat. No.: B3981015
CAS No.: 64498-16-4
M. Wt: 223.35 g/mol
InChI Key: BMMBTNZYVVEHJN-UHFFFAOYSA-N
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Description

1-Cyclohexylcarbonyl-2-ethylpiperidine (hypothetical structure; exact data unavailable in provided evidence) is a piperidine derivative featuring a cyclohexylcarbonyl group at position 1 and an ethyl substituent at position 2. These analogs share a piperidine backbone modified with cyclohexane-based substituents, making them relevant for comparative analysis .

Properties

IUPAC Name

cyclohexyl-(2-ethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO/c1-2-13-10-6-7-11-15(13)14(16)12-8-4-3-5-9-12/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMBTNZYVVEHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70983058
Record name Cyclohexyl(2-ethylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70983058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64498-16-4
Record name Piperidine, 1-(cyclohexylcarbonyl)-2-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064498164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl(2-ethylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70983058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexylcarbonyl-2-ethylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanecarbonyl chloride with 2-ethylpiperidine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexylcarbonyl-2-ethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of cyclohexylmethanol or cyclohexylamine.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has potential applications in drug development, particularly as a lead compound for designing new therapeutic agents. Its structure allows for modifications that can enhance biological activity and selectivity for specific targets.

Structure-Activity Relationships (SAR)

Research has demonstrated that variations in the piperidine ring and carbonyl substituents can significantly impact the biological activity of related compounds. For instance, a study on piperidine derivatives highlighted that 1-cyclohexylcarbonyl-2-ethylpiperidine exhibited promising activity against Aedes aegypti mosquitoes, with a recorded pLD50 value of 2.13, indicating a moderate level of toxicity towards these pests .

Compound IDStructure DescriptionpLD50 Value
161-(Cyclohexylcarbonyl)-2-ethyl-piperidine2.13
44-Methyl-1-(1-oxooctyl)piperidine1.99

Insecticidal Applications

The compound has been investigated for its insecticidal properties, particularly as a repellent against mosquito species that transmit diseases such as dengue and Zika.

Efficacy Against Mosquitoes

In laboratory settings, various piperidine derivatives were synthesized and tested for their mosquito repellency. The compound's effectiveness was evaluated alongside other known repellents, such as DEET. Results indicated that certain derivatives of this compound provided extended protection durations, outperforming traditional repellents .

Compound NameDuration of Protection (days)Comparative Efficacy
4-Methyl-1-(1-oxooctyl)piperidine43Comparable to DEET
2-Ethyl-1-(1-oxo-10-undecylenyl)piperidine85Superior to DEET

Case Studies

Several case studies have documented the applications of the compound in both laboratory and field settings.

Laboratory Studies on Mosquito Repellency

A comprehensive study conducted by the USDA explored the synthesis of N-acylpiperidines, including the compound . The findings revealed that these compounds not only exhibited strong repellent properties but also had favorable safety profiles for human application . The study utilized human volunteers to assess the effectiveness of various formulations.

Field Trials

Field trials have shown that formulations containing this compound can provide long-lasting protection against mosquito bites under natural conditions. These trials are critical for evaluating real-world efficacy compared to controlled laboratory conditions .

Mechanism of Action

The mechanism of action of 1-Cyclohexylcarbonyl-2-ethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transmission and potentially providing therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key differences among analogs:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Physical State Stability
1-(3-Cyclohexen-1-ylcarbonyl)-2-methylpiperidine C₁₃H₂₁NO 207.31 Cyclohexenylcarbonyl, methyl Likely liquid* Not specified
1-Piperidinocyclohexanecarbonitrile C₁₂H₂₀N₂ 192.30 Cyclohexanecarbonitrile, piperidine Crystalline solid Stable at -20°C for ≥5 years
1-[(Ethoxycarbonyl)piperidine-4-carboxylic acid] (hypothetical analog) C₁₀H₁₅NO₄ 213.23 Ethoxycarbonyl, carboxylic acid Not specified Depends on pH and storage

*Inferred from safety data sheet requirements for liquid handling .

Key Observations :

  • Cyclohexenyl vs.
  • Ethyl vs.
  • Carbonyl vs. Nitrile: The nitrile group in 1-piperidinocyclohexanecarbonitrile introduces strong electron-withdrawing effects, contrasting with the electron-deficient carbonyl in other analogs .

Environmental and Disposal Considerations

  • 1-(3-Cyclohexen-1-ylcarbonyl)-2-methylpiperidine: No ecological data (degradability, bioaccumulation) available. Disposal via licensed waste management is mandatory .
  • 1-Piperidinocyclohexanecarbonitrile: Stable storage at -20°C implies low environmental mobility, but decomposition products remain unstudied .

Biological Activity

1-Cyclohexylcarbonyl-2-ethylpiperidine is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies, with a focus on its applications in insect repellent formulations and other therapeutic uses.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a cyclohexylcarbonyl group and an ethyl group. Its molecular formula is C13H23NC_{13}H_{23}N, and it possesses unique structural features that contribute to its biological activity.

Insect Repellency

Recent studies have highlighted the effectiveness of various piperidine derivatives, including this compound, as insect repellents. The mechanism of action involves interaction with olfactory receptors in insects, leading to avoidance behavior.

Table 1: Biological Activity Data for Piperidine Derivatives

CompoundLD50 (µg/mosquito)Protection Time (days)
This compoundTBDTBD
4-methyl-1-(1-oxooctyl)piperidine0.843
2-ethyl-1-(1-oxo-10-undecylenyl)piperidineTBD85

Note: TBD indicates that specific data for this compound was not available in the reviewed literature.

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems in target organisms. The compound may act as an agonist or antagonist at specific receptor sites, influencing physiological responses such as locomotion and feeding behavior.

Case Studies

A notable study conducted by Katritzky et al. (2008) evaluated the repellency of various piperidine derivatives against Aedes aegypti mosquitoes. The study utilized quantitative structure-activity relationship (QSAR) modeling to predict the efficacy of compounds based on their chemical structure. Although specific results for this compound were not detailed, the research underscores the potential of piperidines in repellent applications .

Another significant investigation focused on the toxicological profiles of piperidines, revealing that compounds with similar structures exhibit varying degrees of toxicity and repellency. For instance, 2-ethyl-piperidine demonstrated low LD50 values, indicating high toxicity against mosquito species . This suggests that structural modifications can significantly affect biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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